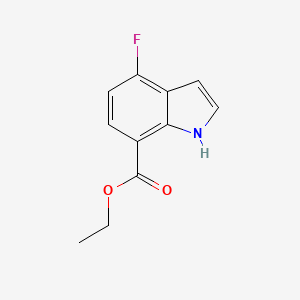

Ethyl 4-fluoro-1H-indole-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 4-fluoro-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-2-15-11(14)8-3-4-9(12)7-5-6-13-10(7)8/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBKQONTDHZFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=C(C=C1)F)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729080 | |

| Record name | Ethyl 4-fluoro-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196048-19-7 | |

| Record name | Ethyl 4-fluoro-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of Ethyl 4-fluoro-1H-indole-7-carboxylate

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 4-fluoro-1H-indole-7-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It establishes a framework for structural elucidation by integrating predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) with the underlying principles of spectroscopic analysis. We delve into the causality behind experimental choices and present self-validating protocols for data acquisition. The guide is structured to empower scientists to confidently acquire, interpret, and verify the structure of this fluorinated indole derivative, ensuring the integrity of their research and development endeavors.

Introduction: The Structural Imperative

This compound (CAS: 1196048-19-7) is a member of the indole family, a privileged scaffold in countless biologically active compounds.[1][2][3] The strategic placement of a fluorine atom and an ethyl carboxylate group on the indole core significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon. Fluorine, in particular, is increasingly utilized in drug design to enhance binding affinity and pharmacokinetic profiles.[4]

Given its potential, unambiguous structural confirmation is paramount. Spectroscopic analysis is the cornerstone of this verification process. This guide provides a predictive but deeply principled examination of the ¹H, ¹³C, and ¹⁹F NMR, IR, and MS signatures expected for this molecule.

Molecular Structure and Numbering

A clear understanding of the molecular architecture is essential for assigning spectroscopic signals. The structure and conventional numbering scheme for this compound are presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the chemical environment of the fluorine atom. For a molecule of this complexity, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the indole N-H, the aromatic protons, and the ethyl ester group. The electron-withdrawing nature of the ester at C7 and the fluorine at C4, along with spin-spin coupling, will dictate the precise chemical shifts and multiplicities.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| NH -1 | 8.5 - 9.5 | br s | - | Broad singlet, typical for indole N-H protons, subject to exchange. |

| H -2 | 7.2 - 7.4 | t | J ≈ 2.5-3.0 | Triplet due to coupling with H-3 and N-H (can be dd). |

| H -3 | 6.6 - 6.8 | t | J ≈ 2.5-3.0 | Triplet due to coupling with H-2 and N-H (can be dd). |

| H -5 | 7.3 - 7.5 | t | JH5-H6 ≈ 8.0, JH5-F4 ≈ 10.0 | Doublet of doublets (dd), shifted downfield by F. Ortho H-F coupling is significant. |

| H -6 | 7.0 - 7.2 | dd | JH6-H5 ≈ 8.0, JH6-F4 ≈ 5.0 | Doublet of doublets (dd). Meta H-F coupling is smaller. |

| O-CH₂ -CH₃ | 4.4 - 4.6 | q | J ≈ 7.1 | Quartet due to coupling with the adjacent methyl group. |

| O-CH₂-CH₃ | 1.4 - 1.6 | t | J ≈ 7.1 | Triplet due to coupling with the adjacent methylene group. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will be characterized by the carbonyl carbon of the ester at the low-field end and carbons directly bonded to fluorine showing distinct C-F coupling.

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F) | Coupling Constant (¹JCF, Hz) | Rationale |

| C =O | 165 - 168 | s | - | Typical chemical shift for an ester carbonyl carbon. |

| C -4 | 155 - 158 | d | ~240-250 | Large one-bond C-F coupling constant is characteristic.[5] |

| C -7a | 135 - 138 | s | - | Quaternary carbon adjacent to the pyrrole nitrogen. |

| C -2 | 125 - 128 | s | - | Standard indole C-2 shift. |

| C -5 | 118 - 120 | d | ~20-25 | Two-bond C-F coupling. |

| C -3a | 115 - 118 | d | ~4-6 | Three-bond C-F coupling. |

| C -6 | 112 - 115 | d | ~4-6 | Three-bond C-F coupling. |

| C -7 | 110 - 113 | s | - | Quaternary carbon bearing the ester, shifted upfield. |

| C -3 | 102 - 105 | s | - | Standard indole C-3 shift. |

| O-C H₂-CH₃ | 60 - 62 | s | - | Methylene carbon of the ethyl ester. |

| O-CH₂-C H₃ | 14 - 15 | s | - | Methyl carbon of the ethyl ester. |

Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

¹⁹F NMR is a highly sensitive technique for confirming the presence and environment of fluorine.[6][7] A single signal is expected, with its multiplicity determined by coupling to neighboring protons.

| Fluorine Assignment | Predicted δ (ppm) vs CFCl₃ | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| F -4 | -115 to -125 | ddd | JF4-H5 ≈ 10.0, JF4-H3 ≈ 8.0, JF4-H6 ≈ 5.0 | The signal will be a doublet of doublets of doublets due to coupling with H-5 (ortho), H-3 (meta-like through space), and H-6 (meta). |

Experimental Protocol: NMR Data Acquisition

The trustworthiness of NMR data hinges on a robust acquisition protocol. The following steps ensure high-quality, reproducible results.

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer operating at a field strength of at least 400 MHz (for ¹H). Ensure the instrument is properly shimmed to achieve optimal resolution and lineshape. Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30° pulse angle with a relaxation delay of 2-5 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 45° pulse angle with a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise, especially for quaternary carbons.

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard one-pulse ¹⁹F spectrum. No proton decoupling is needed initially to observe H-F couplings.

-

Set the spectral width appropriately for fluoroaromatic compounds (e.g., -100 to -150 ppm). Use an external reference standard if necessary (e.g., CFCl₃).

-

Accumulate at least 64 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm). Integrate the ¹H spectrum to determine proton ratios.

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum is a direct readout of the molecular vibrations.

Predicted Key IR Absorptions

The IR spectrum of this compound will be dominated by absorptions from the N-H bond, the ester C=O and C-O bonds, and the C-F bond.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| Indole N-H | Stretch | 3300 - 3400 | Medium, Sharp | Characteristic of non-hydrogen-bonded N-H stretch in indoles.[2] |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium | Absorption above 3000 cm⁻¹ indicates aromatic C-H bonds.[8] |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium | From the ethyl group CH₂ and CH₃. |

| Ester C=O | Stretch | 1710 - 1730 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ester (1735-1750 cm⁻¹).[9][10][11] |

| Aromatic C=C | Stretch | 1580 - 1620 | Medium | Skeletal vibrations of the indole ring system. |

| Ester C-O | Stretch | 1250 - 1300 & 1100-1150 | Strong | Two characteristic C-O stretches are expected for an ester.[11] |

| Aromatic C-F | Stretch | 1150 - 1250 | Strong | A strong absorption band is typical for the C-F bond. |

Experimental Protocol: ATR-FTIR Data Acquisition

Objective: To obtain a high-quality infrared spectrum to confirm the presence of key functional groups.

Methodology:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Predicted Mass Spectrum (Electrospray Ionization, ESI+)

Molecular Formula: C₁₁H₁₀FNO₂ Exact Mass: 207.0696 Expected HRMS [M+H]⁺: 208.0774

The fragmentation of indole derivatives is often directed by the stability of the indole ring.[12] For this compound, key fragmentation pathways initiated by the loss of the ester components are expected.

Caption: Predicted major fragmentation pathway for this compound in ESI-MS.

Experimental Protocol: HRMS (ESI-TOF) Data Acquisition

Objective: To confirm the molecular formula via accurate mass measurement and observe characteristic fragment ions.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings (Positive Ion Mode):

-

Set the capillary voltage to an appropriate value (e.g., 3.5-4.5 kV).

-

Optimize nebulizer gas pressure and drying gas flow/temperature to achieve a stable spray and efficient desolvation.

-

Acquire data in full scan mode over a mass range of m/z 50-500.

-

-

Accurate Mass Measurement: Use a lock mass or internal calibrant to ensure high mass accuracy (<5 ppm).

-

MS/MS Analysis: To confirm fragmentation, perform a product ion scan on the precursor ion of interest (m/z 208.0774). Set the collision energy (e.g., 10-30 eV) to induce fragmentation and record the resulting product ion spectrum.

Integrated Analysis for Structural Elucidation

No single technique provides the complete picture. The power of spectroscopic characterization lies in the integration of all data points to build an irrefutable case for the proposed structure.

Caption: Logical workflow for integrated spectroscopic analysis and structural verification.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust blueprint for the characterization of this compound. The predicted NMR data, with its characteristic aromatic splitting patterns and C-F/H-F couplings, offers a definitive map of the molecular skeleton. IR spectroscopy serves as a rapid confirmation of the essential N-H and ester functional groups, while high-resolution mass spectrometry validates the elemental composition and provides corroborating structural evidence through predictable fragmentation. By following the detailed protocols and integrated analytical workflow presented herein, researchers can ensure the identity and purity of this valuable compound, underpinning the scientific integrity of their subsequent work.

References

- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-fluoro-1H-indole-7-carboxylate

Introduction

Ethyl 4-fluoro-1H-indole-7-carboxylate is a fluorinated indole derivative of significant interest to researchers in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in a vast array of biologically active compounds, and the strategic introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties. This modification can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, all critical parameters in the optimization of lead compounds.[1] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering a blend of theoretical predictions and established experimental protocols to empower researchers in their scientific endeavors. Due to the limited availability of public experimental data for this specific molecule, this document emphasizes a robust framework for its characterization.

Molecular Structure and Identification

The foundational step in understanding the physicochemical nature of a compound is to elucidate its structure and fundamental identifiers.

Chemical Structure:

Figure 1: 2D structure of this compound.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 1196048-19-7 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₀FNO₂ | [3] |

| Molecular Weight | 207.20 g/mol | [2][3] |

| Canonical SMILES | CCOC(=O)c1c[nH]c2c1cc(F)cc2 | |

| InChI | InChI=1S/C11H10FNO2/c1-2-15-11(14)8-5-13-10-7(8)3-4-9(12)6-10/h3-6,13H,2H2,1H3 |

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational methods provide valuable estimations of a compound's physicochemical properties. These predictions are instrumental in guiding experimental design and hypothesis generation.

| Property | Predicted Value | Method/Source |

| Melting Point | 72-76 °C (for 6-fluoroindole) | [2][5] |

| Boiling Point | ~230 °C (for 6-fluoroindole) | [2] |

| logP (Octanol-Water Partition Coefficient) | 2.1 - 2.5 | Computational Prediction |

| Aqueous Solubility | Low | General characteristic of indole derivatives |

| pKa (acidic, NH) | 16-17 | Estimation based on indole |

| pKa (basic) | Not significantly basic |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. While experimental spectra for this compound are not publicly available, a predicted profile based on its structure is presented below. Chemical suppliers may possess analytical data such as NMR, HPLC, and LC-MS for this compound.[5][6]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the ethyl ester group, and the N-H proton. The fluorine atom at the 4-position will likely introduce splitting patterns (coupling) to the adjacent aromatic protons.

-

Aromatic Protons (6-8 ppm): Complex multiplets are expected for the protons on the benzene and pyrrole rings. The proton at position 5 will likely appear as a doublet of doublets due to coupling with the fluorine at position 4 and the proton at position 6. The proton at position 3 will likely be a triplet.

-

N-H Proton (8-10 ppm): A broad singlet is anticipated for the indole N-H proton.

-

Ethyl Ester Protons: A quartet around 4.4 ppm for the -OCH₂- group and a triplet around 1.4 ppm for the -CH₃ group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to the fluorine and the carbonyl group will show characteristic chemical shifts.

-

Carbonyl Carbon (~165 ppm): The ester carbonyl carbon is expected to appear in this region.

-

Aromatic Carbons (100-140 ppm): A series of signals corresponding to the eight carbons of the indole ring system. The carbon at position 4, directly bonded to the fluorine atom, will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

-

Ethyl Ester Carbons: A signal around 60 ppm for the -OCH₂- carbon and around 14 ppm for the -CH₃ carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A sharp to broad band in the region of 3300-3500 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

-

C-F Stretch: An absorption in the region of 1000-1200 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry (MS - Predicted)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 207. Subsequent fragmentation may involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.

Experimental Protocols for Physicochemical Characterization

To obtain definitive data, experimental determination of the physicochemical properties is paramount. The following section outlines standardized protocols for key parameters.

Workflow for Physicochemical Profiling

Figure 2: A logical workflow for the experimental characterization of physicochemical properties.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Scintillation vials or glass test tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of PBS (e.g., 1 mL).

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered sample with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the compound in the diluted sample using the calibration curve.

-

Calculate the original solubility in the saturated solution by accounting for the dilution factor. Express the solubility in units such as µg/mL or mM.

-

Protocol 2: Determination of Lipophilicity (logP) by Shake-Flask Method

This method measures the partitioning of a compound between n-octanol and water.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

HPLC system with a suitable column and UV detector

Procedure:

-

Preparation of the Two-Phase System:

-

Add equal volumes of water-saturated n-octanol and octanol-saturated water to a centrifuge tube.

-

-

Compound Addition and Partitioning:

-

Add a known amount of this compound to the two-phase system. The concentration should be below its solubility limit in both phases.

-

Vortex the mixture vigorously for several minutes to facilitate partitioning.

-

Allow the phases to separate by gravity or by centrifugation.

-

-

Sample Analysis:

-

Carefully withdraw a known volume from both the aqueous and the n-octanol layers.

-

Dilute the samples with a suitable solvent if necessary.

-

Analyze the concentration of the compound in each phase using a validated HPLC method.

-

-

Calculation of logP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

-

The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P)

-

Significance in Drug Discovery and Development

The physicochemical properties of this compound are critical determinants of its potential as a drug candidate.

-

Solubility: Affects bioavailability and the feasibility of formulation for in vitro and in vivo studies.

-

Lipophilicity (logP): Influences absorption, distribution, metabolism, and excretion (ADME) properties. A balanced logP is often sought for oral bioavailability.

-

pKa: Determines the ionization state of the molecule at physiological pH, which impacts its solubility, permeability, and interaction with biological targets.

-

Melting Point: An indicator of crystal lattice energy and can influence solubility and dissolution rate.

Conclusion

While comprehensive experimental data for this compound remains to be fully elucidated in the public domain, this technical guide provides a robust framework for its physicochemical characterization. The provided predicted values serve as a valuable starting point for experimental design, and the detailed protocols offer a clear path for researchers to generate high-quality, reliable data. A thorough understanding of these fundamental properties is indispensable for advancing the development of this and other promising indole derivatives in the field of drug discovery.

References

A Technical Guide to Ethyl 4-fluoro-1H-indole-7-carboxylate (CAS 1196048-19-7): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-fluoro-1H-indole-7-carboxylate, identified by the CAS number 1196048-19-7, is a fluorinated indole derivative that serves as a valuable building block in synthetic and medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and pharmaceuticals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive overview of the known properties, general synthetic approaches, and potential applications of this compound as a chemical intermediate.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1196048-19-7 | [1] |

| Molecular Formula | C₁₁H₁₀FNO₂ | [2] |

| Molecular Weight | 207.20 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | Typically >97% |

Synthetic Strategies

-

Fischer Indole Synthesis: This classic method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. For the target molecule, a (3-fluoro-6-hydrazinyl)benzoic acid derivative could be condensed with a pyruvate equivalent, followed by cyclization and esterification. The Fischer indole synthesis is a robust and widely used method for preparing a variety of indole derivatives.[3]

-

Bartoli Indole Synthesis: This method utilizes the reaction of a nitroarene with a vinyl Grignard reagent. It is particularly useful for the synthesis of 7-substituted indoles.

-

Hemetsberger-Knittel Synthesis: This approach involves the thermal or base-catalyzed rearrangement of α-azido-α,β-unsaturated esters.

The fluorination of the indole ring can be achieved either by starting with a fluorinated precursor or by direct fluorination of the indole nucleus, although the latter can sometimes lack regioselectivity.

Below is a conceptual workflow for the synthesis of substituted indole esters.

Caption: General synthetic workflow for substituted indole esters.

Chemical Reactivity and Role as an Intermediate

This compound possesses several reactive sites that can be exploited for further chemical transformations:

-

Indole Nitrogen (N-H): The nitrogen atom can be alkylated, acylated, or arylated to introduce various substituents.

-

Ester Group (-COOEt): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol.

-

Aromatic Ring: The benzene portion of the indole can undergo electrophilic aromatic substitution, although the position of substitution will be directed by the existing fluorine and carboxylate groups.

The presence of the fluorine atom at the 4-position influences the electron distribution of the aromatic system, which can affect the reactivity of the indole ring. Fluorinated compounds are of significant interest in medicinal chemistry as the carbon-fluorine bond can enhance metabolic stability and the fluorine atom can act as a hydrogen bond acceptor, potentially improving drug-target interactions.[4]

While direct evidence of this compound's use in the synthesis of specific marketed drugs is not prominent in the public domain, related fluorinated indole derivatives are key intermediates in the development of various therapeutic agents, including those for HIV and cancer treatment.[5] For example, fluorinated indoles have been investigated for their anti-virulence properties against pathogenic bacteria like Pseudomonas aeruginosa.[6]

Biological Activity Context

There is currently no significant published data on the specific biological activity or mechanism of action of this compound itself. Its primary value lies in its role as a precursor for the synthesis of more complex molecules with potential therapeutic applications. The indole nucleus is a common feature in a vast array of biologically active compounds, and the introduction of fluorine is a well-established strategy in drug design to enhance potency and pharmacokinetic properties.[4][7]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for CAS 1196048-19-7 should be consulted before handling. As a general precaution for this class of chemical compounds, the following safety measures should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials.

Suppliers

This compound is available from various chemical suppliers. Researchers should inquire about purity, available quantities, and lead times from their preferred vendors. Some of the known suppliers include:

Conclusion

This compound is a valuable fluorinated building block for organic synthesis, particularly in the field of medicinal chemistry. While it does not have extensively documented biological activity itself, its structural features make it an attractive starting material for the synthesis of more complex and potentially bioactive molecules. The presence of the indole core, combined with the strategic placement of a fluorine atom, offers a versatile platform for the development of novel therapeutic agents. Further research utilizing this intermediate may lead to the discovery of new drugs with improved efficacy and pharmacokinetic profiles.

References

- 1. 1H-Indole-7-carboxylic acid, 4-fluoro-, ethyl ester (1 x 500 mg) | Reagentia [reagentia.eu]

- 2. chembk.com [chembk.com]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester [fluoromart.com]

- 6. ossila.com [ossila.com]

- 7. innospk.com [innospk.com]

- 8. researchgate.net [researchgate.net]

The 4-Fluoroindole-7-Carboxylate Core: A Technical Guide to Reactivity and Stability for Drug Discovery Professionals

Abstract

The indole scaffold remains a cornerstone in medicinal chemistry, but its strategic functionalization is paramount to unlocking novel therapeutic potential. The 4-fluoroindole-7-carboxylate core represents a privileged structural motif, combining the metabolic stability conferred by fluorination with a versatile chemical handle for further elaboration. This in-depth technical guide provides a comprehensive analysis of the synthesis, reactivity, and stability of this core. We will explore the nuanced interplay of the electron-withdrawing fluorine and carboxylate groups, which dictates the regioselectivity of subsequent chemical transformations. Furthermore, this guide details robust protocols for the experimental evaluation of the core's chemical and metabolic stability, offering a predictive framework for its application in drug development programs.

Introduction: Strategic Rationale for the 4-Fluoroindole-7-Carboxylate Core

The indole ring is a ubiquitous feature in a vast array of biologically active natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive scaffold for targeting a wide range of biological targets. However, unsubstituted or minimally substituted indoles often suffer from metabolic liabilities, primarily oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[1]

The strategic incorporation of a fluorine atom at the 4-position of the indole ring is a well-established strategy to mitigate this issue. The strong carbon-fluorine bond is resistant to enzymatic cleavage, effectively "blocking" a potential site of metabolism and thereby enhancing the metabolic half-life and oral bioavailability of the parent molecule.[1] Concurrently, the carboxylate group at the 7-position serves as a versatile synthetic handle for the introduction of further diversity, allowing for the fine-tuning of physicochemical properties and target engagement. This guide will provide the foundational knowledge necessary to effectively utilize the 4-fluoroindole-7-carboxylate core in modern drug discovery.

Synthesis of the 4-Fluoroindole-7-Carboxylate Core

A robust and scalable synthesis of the 4-fluoroindole-7-carboxylate core is essential for its widespread application. The Fischer indole synthesis is a powerful and convergent method for the construction of the indole nucleus.[2][3] The following proposed synthetic route leverages this classic transformation, starting from readily available precursors.

Proposed Synthetic Pathway

The synthesis commences with the preparation of two key intermediates: (3-fluorophenyl)hydrazine and a suitable keto-acid or its ester equivalent.

Caption: Proposed Fischer Indole Synthesis route to the target core.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of (3-Fluorophenyl)hydrazine

This procedure is adapted from established methods for the synthesis of substituted phenylhydrazines.[4][5]

-

Diazotization: Dissolve 3-fluoroaniline (1.0 eq) in a solution of concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Reduction: In a separate flask, prepare a solution of sodium sulfite (2.0 eq) in water and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the sodium sulfite solution, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Acidify the reaction mixture with concentrated hydrochloric acid and heat to 80-90 °C for 1-2 hours.

-

Cool the mixture to room temperature and then to 0 °C to precipitate the hydrochloride salt of (3-fluorophenyl)hydrazine.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. The free base can be obtained by neutralization with a suitable base and extraction.

Protocol 2.2.2: Synthesis of Mthis compound

This protocol utilizes the Fischer indole synthesis with the prepared hydrazine and a suitable carbonyl partner.[2][6]

-

Combine (3-fluorophenyl)hydrazine (1.0 eq) and a suitable keto-ester such as methyl 2-oxo-propanoate (pyruvate) in a solvent like ethanol or acetic acid.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration.

-

Purify the crude product by recrystallization or column chromatography to yield mthis compound.

Chemical Reactivity of the Core

The reactivity of the 4-fluoroindole-7-carboxylate core is dictated by the interplay of the electron-donating pyrrole ring and the electron-withdrawing effects of the 4-fluoro and 7-carboxylate substituents.

Electrophilic Aromatic Substitution

The indole nucleus is inherently electron-rich and readily undergoes electrophilic aromatic substitution, with the C3 position being the most nucleophilic.[7] The substituents at C4 and C7 modulate this reactivity.

-

4-Fluoro Group: The fluorine atom is electron-withdrawing via induction but electron-donating through resonance. Overall, it deactivates the benzene ring towards electrophilic attack but is generally considered an ortho-, para-director.

-

7-Carboxylate Group: This group is strongly electron-withdrawing and deactivating for electrophilic attack on the benzene portion of the indole.

The net effect is a strong preference for electrophilic substitution at the C3 position of the pyrrole ring, which is activated by the nitrogen lone pair and less affected by the deactivating groups on the benzene ring. Reactions at C2, C5, and C6 are expected to be significantly less favorable.

Caption: Predicted regioselectivity of electrophilic substitution.

Protocol 3.1.1: General Procedure for Friedel-Crafts Acylation at C3

This protocol is based on established methods for the acylation of indoles.[8][9]

-

Dissolve the mthis compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

-

Add the acyl chloride (1.1 eq) to the solution.

-

Cool the mixture to 0 °C and add a Lewis acid catalyst, such as diethylaluminum chloride (1.2 eq), portion-wise.[8]

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

To perform cross-coupling reactions, a halogen must first be introduced onto the ring. Electrophilic halogenation (e.g., with N-bromosuccinimide) is expected to occur selectively at the C3 position. Subsequent palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings can then be employed to introduce further diversity.[10][11][12]

Caption: Workflow for C3 functionalization via cross-coupling.

Stability of the Core

Understanding the chemical and metabolic stability of the 4-fluoroindole-7-carboxylate core is critical for its successful application in drug candidates.

Physicochemical Properties

The following table summarizes key physicochemical properties, including a predicted pKa value.[10]

| Property | Predicted Value/Observation | Source |

| Molecular Formula | C₉H₆FNO₂ | - |

| Molecular Weight | 179.15 g/mol | - |

| Melting Point | 227-228 °C | [10] |

| pKa | 4.88 ± 0.10 | [10] |

| Appearance | White to off-white solid | [10] |

The presence of the electron-withdrawing fluorine atom is known to reduce the pKa of nearby functional groups.[13]

Chemical Stability

The core possesses two primary sites of potential chemical instability: the indole nucleus and the methyl ester.

-

Indole Nucleus: The indole ring is susceptible to degradation under strongly acidic or oxidative conditions.[1]

-

Methyl Ester: The ester functionality is prone to hydrolysis under both acidic and, more rapidly, basic conditions.[14][15]

Protocol 4.2.1: Forced Degradation Study

A forced degradation study is essential to identify potential liabilities.

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic: Add 0.1 M HCl and heat at 60 °C.

-

Basic: Add 0.1 M NaOH and maintain at room temperature.

-

Oxidative: Add 3% H₂O₂ and maintain at room temperature.

-

Photolytic: Expose the solution to UV light (e.g., 254 nm) at room temperature.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Neutralize the aliquots if necessary and analyze by HPLC with UV or MS detection to quantify the remaining parent compound and identify major degradation products.

Metabolic Stability

The 4-fluoro substituent is expected to significantly enhance metabolic stability by blocking C-H oxidation. However, other metabolic pathways may still be relevant. The primary method to assess this is through in vitro assays using liver fractions.[7][16][17][18]

Protocol 4.3.1: In Vitro Metabolic Stability Assay using Liver Microsomes

-

Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare an NADPH regenerating system.

-

Incubation: In a 96-well plate, add the liver microsomes to a phosphate buffer to a final protein concentration of 0.5 mg/mL.

-

Add the test compound (typically at 1 µM final concentration) and pre-incubate at 37 °C for 5-10 minutes.

-

Initiation: Initiate the reaction by adding the NADPH regenerating system. Include a control incubation without the NADPH system to assess non-enzymatic degradation.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound over time.

-

Data Calculation: Determine the half-life (t½) and calculate the intrinsic clearance (CLint).

Caption: Workflow for an in vitro microsomal stability assay.

Predicted Metabolic Fate: While the C4 position is blocked, residual metabolism may occur. Potential pathways include N-dealkylation (if substituted), oxidation at other positions on the indole ring (less likely), or hydrolysis of the ester. Computational studies suggest that cytochrome P450 can catalyze aromatic defluorination, although this is generally a minor pathway.[19][20]

Conclusion

The 4-fluoroindole-7-carboxylate core is a highly valuable scaffold for drug discovery, offering a blend of metabolic stability and synthetic tractability. Its reactivity is predictably dominated by electrophilic substitution at the C3 position, providing a clear path for diversification. The protocols and analyses presented in this guide offer a robust framework for the synthesis, functionalization, and evaluation of this promising core, enabling its confident application in the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. (3-FLUOROPHENYL)HYDRAZINE CAS#: 658-27-5 [m.chemicalbook.com]

- 5. 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride [fluoromart.com]

- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. nuvisan.com [nuvisan.com]

- 8. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. nobelprize.org [nobelprize.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 19. research.manchester.ac.uk [research.manchester.ac.uk]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Ethyl 4-fluoro-1H-indole-7-carboxylate: Starting Materials and Strategic Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 4-fluoro-1H-indole-7-carboxylate in Medicinal Chemistry

This compound is a key heterocyclic building block in modern drug discovery. The indole scaffold is a privileged structure, appearing in numerous natural products and pharmaceuticals, owing to its ability to mimic peptide structures and participate in various biological interactions. The strategic introduction of a fluorine atom at the 4-position can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. Furthermore, the ethyl carboxylate group at the 7-position serves as a versatile handle for further molecular elaboration, allowing for the construction of complex and diverse chemical libraries for biological screening. This guide provides a comprehensive overview of the primary synthetic strategies and starting materials for the preparation of this valuable intermediate.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals several potential synthetic disconnections and corresponding starting materials. The most common approaches focus on either forming the pyrrole ring of the indole system from a pre-functionalized benzene derivative or functionalizing a pre-existing 4-fluoroindole core.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Strategies and Starting Materials

Several classical and modern indole syntheses can be adapted for the preparation of this compound. The choice of a specific route often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

The Batcho-Leimgruber Indole Synthesis: A Versatile Approach

The Batcho-Leimgruber synthesis is a powerful and widely used method for constructing the indole nucleus from an o-nitrotoluene derivative.[1][2][3] This approach is particularly advantageous due to the commercial availability of a wide range of substituted o-nitrotoluenes and the generally high yields obtained under mild conditions.[1]

Core Principle: The synthesis involves the condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. Subsequent reductive cyclization of the enamine intermediate yields the indole.

Proposed Starting Material: A suitable starting material for the synthesis of the target molecule via this route would be a derivative of 3-fluoro-2-methyl-6-nitrobenzoic acid .

References

- 1. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]

- 2. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-fluoro-1H-indole-7-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-fluoro-1H-indole-7-carboxylate, a fluorinated indole derivative of significant interest in medicinal chemistry and drug development. The guide delves into its chemical identity, including its IUPAC name and structure, and presents a detailed, plausible synthetic route based on established organic chemistry principles. Furthermore, it outlines the expected analytical and spectroscopic characteristics for its thorough characterization. The document also explores the potential applications of this compound as a key building block in the synthesis of novel therapeutic agents, drawing on the well-documented biological activities of fluorinated indole scaffolds. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising chemical entity.

Introduction: The Significance of Fluorinated Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic introduction of fluorine atoms into the indole ring can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability. These attributes make fluorinated indoles, such as this compound, highly valuable intermediates in the design and synthesis of next-generation therapeutics.

This guide focuses specifically on this compound, providing a detailed examination of its chemical properties, a robust synthetic strategy, and an exploration of its potential as a precursor to innovative drug candidates.

Chemical Identity and Structure

The foundational step in understanding any chemical compound is to establish its precise identity and structure.

IUPAC Name and CAS Number

The formal IUPAC name for the topic compound is This compound . It is registered under the CAS (Chemical Abstracts Service) number 1196048-19-7 .

Molecular Structure and Properties

The molecular structure of this compound is characterized by a bicyclic system composed of a benzene ring fused to a pyrrole ring, defining the indole core. A fluorine atom is substituted at the 4-position of the indole ring, and an ethyl carboxylate group is attached at the 7-position.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀FNO₂ | ChemBK[1] |

| Molecular Weight | 207.20 g/mol | ChemBK[1] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol | General knowledge |

The presence of the fluorine atom and the ethyl ester group significantly influences the molecule's polarity, reactivity, and potential for intermolecular interactions, which are critical for its utility in synthetic chemistry and its biological activity.

Figure 1: 2D Structure of this compound.

Synthesis of this compound

Proposed Synthetic Pathway

The overall synthetic strategy is depicted below:

Figure 2: Proposed two-part synthesis of the target compound.

Part 1: Synthesis of 4-Fluoro-1H-indole-7-carboxylic acid via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[2]

Causality behind Experimental Choices:

-

Starting Materials: The selection of 2-fluoro-6-hydrazinobenzoic acid and pyruvic acid is strategic. The substituted hydrazine provides the benzene portion of the indole with the fluorine atom pre-installed at the correct position. Pyruvic acid serves as the three-carbon unit that will form the pyrrole ring, with the carboxylic acid group conveniently placed for the subsequent esterification.

-

Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), is essential to protonate the intermediate hydrazone, which facilitates the key[3][3]-sigmatropic rearrangement that is characteristic of the Fischer indole synthesis.[4]

-

Heating: The reaction requires thermal energy to overcome the activation barrier of the rearrangement and subsequent cyclization and aromatization steps.

Experimental Protocol (Proposed):

-

Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-hydrazinobenzoic acid (1.0 eq) in a suitable solvent such as acetic acid.

-

Add pyruvic acid (1.1 eq) to the solution.

-

Heat the mixture to reflux for 1-2 hours to ensure the formation of the intermediate phenylhydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture, cautiously add a strong acid catalyst, such as concentrated sulfuric acid (catalytic amount) or polyphosphoric acid.

-

Continue to heat the mixture at an elevated temperature (typically 80-120 °C) for several hours until the reaction is complete, as indicated by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. The solid precipitate of 4-fluoro-1H-indole-7-carboxylic acid is collected by filtration.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure carboxylic acid intermediate.

Part 2: Synthesis of this compound via Fischer Esterification

Fischer esterification is a reliable method for converting a carboxylic acid to an ester by reacting it with an excess of alcohol in the presence of an acid catalyst.[5]

Causality behind Experimental Choices:

-

Excess Alcohol: The reaction is an equilibrium process. Using a large excess of ethanol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ethyl ester product according to Le Châtelier's principle.[5]

-

Acid Catalyst: A strong acid catalyst, typically concentrated sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the ethanol.[5]

-

Heating: The reaction is typically slow at room temperature, so heating is required to increase the reaction rate.

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend or dissolve 4-fluoro-1H-indole-7-carboxylic acid (1.0 eq) in a large excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture while stirring.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-24 hours). The progress of the reaction should be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The final product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ester.

Analytical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.

Spectroscopic Data (Expected)

| Technique | Expected Key Features |

| ¹H NMR | - A singlet for the N-H proton of the indole ring (typically downfield).- Aromatic protons on the indole ring, with splitting patterns influenced by the fluorine and ester substituents.- A quartet for the -OCH₂- protons of the ethyl group.- A triplet for the -CH₃ protons of the ethyl group. |

| ¹³C NMR | - A signal for the carbonyl carbon of the ester group (typically in the 160-170 ppm range).- Aromatic carbons of the indole ring, with some signals showing C-F coupling.- A signal for the -OCH₂- carbon of the ethyl group.- A signal for the -CH₃ carbon of the ethyl group. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the molecular weight of 207.20 g/mol . |

| Infrared (IR) Spectroscopy | - A characteristic N-H stretching band for the indole ring (around 3300-3400 cm⁻¹).- A strong C=O stretching band for the ester group (around 1700-1720 cm⁻¹).- C-F stretching bands in the fingerprint region. |

Applications in Drug Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorine atom and the versatile ester functionality allows for a wide range of chemical modifications.

Role as a Key Intermediate

The ester group at the 7-position can be readily hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form amides. This is a common strategy in medicinal chemistry to introduce diversity and modulate the pharmacological properties of a lead compound. Furthermore, the indole nitrogen can be alkylated or arylated to explore structure-activity relationships.

Potential Therapeutic Areas

Derivatives of fluorinated indoles have shown promise in a variety of therapeutic areas:

-

Anti-inflammatory Agents: Indole-based compounds are known to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[4] The fluorine substituent can enhance the potency and selectivity of these inhibitors.

-

Anticancer Agents: Many indole derivatives exhibit anticancer activity by targeting various cellular pathways, including tubulin polymerization, protein kinases, and apoptosis.[6][7]

-

Antiviral Agents: The indole scaffold is present in several antiviral drugs. Fluorinated indole derivatives have been investigated as potential inhibitors of viral enzymes, such as HIV reverse transcriptase.[8][9]

Figure 3: Potential applications of the title compound in drug discovery.

Conclusion

This compound is a strategically designed chemical entity with significant potential in the field of drug discovery and development. Its fluorinated indole core provides a foundation for the synthesis of novel compounds with enhanced pharmacological properties. This guide has provided a comprehensive overview of its chemical identity, a detailed and plausible synthetic route, and an exploration of its potential applications. As the demand for more effective and safer therapeutics continues to grow, the importance of versatile and well-characterized building blocks like this compound will undoubtedly increase. Researchers in medicinal chemistry are encouraged to explore the synthetic utility of this compound in their efforts to develop the next generation of innovative medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester [fluoromart.com]

- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of Ethyl 4-fluoro-1H-indole-7-carboxylate

An In-depth Technical Guide to Ethyl 4-fluoro-1H-indole-7-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The indole scaffold is a "privileged structure," forming the core of numerous biologically active molecules, while the strategic incorporation of a fluorine atom can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the compound's core chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and standard analytical validation techniques. It is intended to serve as a foundational resource for professionals utilizing this versatile building block in research and development.

Introduction: The Strategic Value of Fluorinated Indoles

The indole nucleus is a cornerstone in drug discovery, present in a wide array of pharmaceuticals and natural products. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with biological targets. The introduction of fluorine, the most electronegative element, into such scaffolds is a widely adopted strategy in modern medicinal chemistry. Fluorine substitution can drastically alter a compound's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved therapeutic profiles.[1][2]

This compound (CAS No. 1196048-19-7) emerges as a crucial intermediate, combining the privileged indole core with a strategically placed fluorine atom and a reactive carboxylate handle.[3][4] This structure allows for further chemical modification, making it a valuable starting material for synthesizing more complex molecules for anti-inflammatory, anti-cancer, and other therapeutic applications.[2]

Core Chemical Identity and Properties

The fundamental identity of a compound is defined by its molecular formula, weight, and structure. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and registration.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 1196048-19-7 | [3][5][6] |

| Molecular Formula | C₁₁H₁₀FNO₂ | [3] |

| Molecular Weight | 207.20 g/mol | [3][5][6] |

| Canonical SMILES | CCOC(=O)c1ccc(c2c1[nH]cc2)F | [7] |

Physicochemical Characteristics

| Property | Value / Description | Source(s) |

| Appearance | White to off-white solid/powder | [8] |

| Purity (Typical) | ≥97% | [3][9] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. | |

| Storage | Store in a cool, dry place, sealed from moisture. Room temperature is generally suitable. |

Synthesis Protocol and Mechanistic Rationale

A reliable and scalable synthesis is paramount for the practical application of any chemical intermediate. The most direct and common method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor.

Principle of Fischer-Speier Esterification

This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. The causality behind the experimental choices is rooted in chemical equilibrium and reaction kinetics:

-

Acid Catalyst (e.g., H₂SO₄): The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol.

-

Excess Ethanol: The reaction is reversible. By using ethanol as both the reactant and the solvent, its high concentration shifts the reaction equilibrium toward the formation of the ethyl ester product, in accordance with Le Châtelier's principle. This maximizes the yield.

-

Heat (Reflux): The reaction is typically performed at the boiling point of the alcohol (ethanol) to increase the reaction rate, allowing equilibrium to be reached in a practical timeframe.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

Reagents & Equipment:

-

4-Fluoro-1H-indole-7-carboxylic acid (1.0 eq)

-

Absolute Ethanol (20-30 mL per gram of acid)

-

Concentrated Sulfuric Acid (0.1 eq)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

-

Silica gel for chromatography

Protocol:

-

Reaction Setup: Suspend 4-fluoro-1H-indole-7-carboxylic acid in absolute ethanol within a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition: Carefully add the concentrated sulfuric acid dropwise to the stirring suspension. The mixture may warm slightly.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C). Maintain reflux with vigorous stirring for 4-6 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator.

-

Neutralization & Extraction: Dilute the residue with ethyl acetate. Carefully transfer the solution to a separatory funnel and wash it sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to obtain the pure this compound.

Analytical Validation and Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Each method provides a piece of self-validating evidence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the presence and connectivity of protons. Expected signals would include the characteristic aromatic protons of the indole ring, the quartet and triplet of the ethyl group, and the N-H proton of the indole.

-

¹³C NMR: Provides information on the carbon skeleton, confirming the number of unique carbon atoms and their chemical environment (e.g., carbonyl carbon, aromatic carbons, and ethyl carbons).

-

-

Mass Spectrometry (MS): This technique validates the molecular weight of the compound.[3] High-resolution mass spectrometry (HRMS) can provide an exact mass, which further confirms the molecular formula (C₁₁H₁₀FNO₂).

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final product.[3] By running the sample through a column, it is separated from any remaining starting materials or byproducts, and the purity is reported as a percentage based on the area of the product peak relative to all other peaks.

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₁₁H₁₀FNO₂ and a molecular weight of 207.20 g/mol .[3] Its synthesis is readily achievable through established methods like Fischer-Speier esterification, and its identity is unequivocally confirmed using standard analytical techniques. As a fluorinated indole building block, it holds significant potential for the synthesis of novel, biologically active compounds, making it an indispensable tool for researchers in drug discovery and materials science.

References

- 1. ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate (396075-01-7) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1196048-19-7 | this compound - Moldb [moldb.com]

- 4. 1H-Indole-7-carboxylic acid, 4-fluoro-, ethyl ester (1 x 500 mg) | Reagentia [reagentia.eu]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. Ethyl 7-bromo-4-fluoro-1H-indole-3-carboxylate|BLD Pharm [bldpharm.com]

- 8. innospk.com [innospk.com]

- 9. This compound - CAS:1196048-19-7 - 阿镁生物 [amaybio.com]

The Strategic Emergence of Fluorinated Indole-7-Carboxylates: A Technical Guide to Their Discovery, Synthesis, and Application

For Immediate Release

This in-depth technical guide charts the historical development and synthetic evolution of fluorinated indole-7-carboxylates, a class of compounds whose strategic importance in medicinal chemistry has grown significantly. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the causal factors behind key synthetic choices and provides a trusted resource on the core methodologies that have shaped the field.

Introduction: The Imperative for Fluorination in Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] However, the metabolic vulnerability of the indole ring often presents a challenge in drug development. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, has emerged as a powerful strategy to modulate the pharmacokinetic and pharmacodynamic profiles of indole-containing molecules. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby increasing oral bioavailability.[3] This guide focuses specifically on the indole-7-carboxylate framework, exploring its journey from initial synthesis to its modern, fluorinated incarnations.

Foundational Syntheses: Establishing the Indole-7-Carboxylate Core

The synthesis of the indole ring system has a rich history, with several classic named reactions providing the foundational routes to this critical heterocycle. These methods, originally developed for non-fluorinated indoles, have been adapted over time for the synthesis of more complex derivatives, including the indole-7-carboxylates.

The Fischer Indole Synthesis: A Cornerstone Approach

Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most reliable and widely used methods for constructing the indole nucleus.[4][5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. For the synthesis of indole-7-carboxylates, this method would necessitate a starting phenylhydrazine with a precursor to the carboxylic acid group at the ortho position.

The Reissert Indole Synthesis: A Pathway to 2-Carboxyindoles

The Reissert indole synthesis, first reported by Arnold Reissert in 1897, provides a direct route to indole-2-carboxylic acids.[6][7] This method involves the reductive cyclization of an o-nitrophenylpyruvic acid derivative. While primarily used for accessing 2-carboxyindoles, modifications and strategic functionalization of the starting o-nitrotoluene could theoretically be employed to introduce a carboxyl group at the 7-position. This reaction has been utilized to synthesize fluorinated indole-2-carboxylates, demonstrating its adaptability for incorporating fluorine into the indole scaffold.[8]

The Madelung Synthesis: Intramolecular Cyclization Strategy

The Madelung synthesis, developed by Walter Madelung in 1912, involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[9][10][11] This approach is suitable for the synthesis of certain substituted indoles and could be envisioned for the preparation of indole-7-carboxylates from an appropriately substituted N-acyl-o-toluidine.

The Advent of Fluorination: Enhancing the Indole-7-Carboxylate Scaffold

While the precise first synthesis of a fluorinated indole-7-carboxylate is not prominently documented in a single seminal publication, the groundwork was laid by early explorations into the synthesis of fluorinated indoles for various applications. A key publication by Macor et al. in 1990 detailed the synthesis of 4-fluoro- and 7-fluoro-5,6-dihydroxytryptamines, which were derived from the corresponding 4-fluoro- and 7-fluoroindoles.[12] This work demonstrated the feasibility of introducing fluorine at the 7-position of the indole ring, a crucial step towards the synthesis of fluorinated indole-7-carboxylates.

The development of synthetic methods for fluorinated anilines and other fluorinated aromatic precursors was instrumental in enabling the application of classical indole syntheses to produce fluorinated indole scaffolds.

Modern Synthetic Methodologies

Contemporary approaches to the synthesis of fluorinated indole-7-carboxylates leverage both classical methods with fluorinated starting materials and novel, more direct fluorination techniques.

Synthesis from Fluorinated Precursors

A common and reliable strategy involves utilizing a fluorinated aniline or phenylhydrazine as a starting material in a classical indole synthesis. For example, a 3-fluoro-2-aminotoluene derivative could be a precursor in a Reissert-type synthesis to yield a 4-fluoroindole-7-carboxylate.

Experimental Protocol: Representative Reissert Synthesis for a Fluorinated Indole-2-Carboxylate [8]

-

Condensation: React an appropriately substituted o-nitrotoluene with diethyl oxalate in the presence of a base (e.g., potassium ethoxide) to form the corresponding ethyl o-nitrophenylpyruvate.

-

Reductive Cyclization: Subject the resulting pyruvate derivative to reductive cyclization using a reducing agent such as zinc in acetic acid or catalytic hydrogenation. This step reduces the nitro group to an amine, which then undergoes intramolecular cyclization.

-

Isolation: The resulting fluorinated indole-2-carboxylic acid can be isolated and purified by standard techniques such as crystallization or chromatography.

Late-Stage Fluorination

More recent advancements in synthetic chemistry have enabled the direct introduction of fluorine onto the pre-formed indole nucleus, a strategy known as late-stage fluorination. This approach is highly valuable as it allows for the diversification of indole derivatives at a later stage of the synthesis. Electrophilic fluorinating reagents, such as Selectfluor®, are often employed for this purpose.

Conceptual Workflow: Late-Stage Fluorination

Caption: Late-stage fluorination of an indole-7-carboxylate.

Applications in Medicinal Chemistry

Fluorinated indole-7-carboxylates and their derivatives have shown promise in various therapeutic areas, largely driven by the beneficial effects of fluorination on drug-like properties.

Antiviral Activity

Derivatives of 4-fluoroindole with a carboxamide group at the 7-position have been investigated as potent inhibitors of HIV-1.[13] The fluorine atom in these compounds can enhance binding to the viral target and improve metabolic stability, leading to increased antiviral potency.

Kinase Inhibition